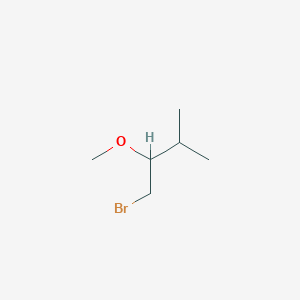

1-Bromo-2-methoxy-3-methylbutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

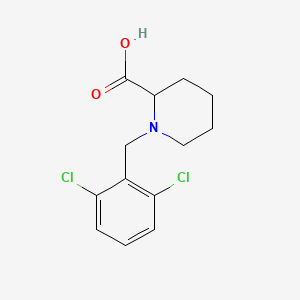

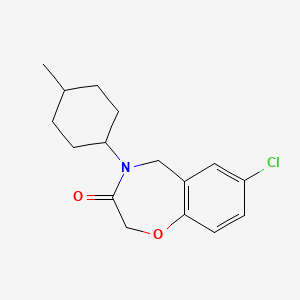

1-Bromo-2-methoxy-3-methylbutane is a chemical compound with the CAS Number: 26356-01-4 . It has a molecular weight of 181.07 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C6H13BrO . It has an average mass of 181.071 Da and a monoisotopic mass of 180.014969 Da .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 165.3±13.0 °C at 760 mmHg, and a vapor pressure of 2.5±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Surface Chemistry

Research on the surface behavior of 1-bromobutane and isomeric butanol mixtures sheds light on the thermodynamics of surface formation. This includes measuring surface tensions and calculating corresponding deviations, which are crucial for understanding molecular interactions at interfaces (Giner et al., 2005).

Organic Synthesis

The field of organic synthesis benefits from studies on the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions, highlighting the utility of bromo compounds in constructing complex molecular architectures (Farin˜a et al., 1987).

Environmental Safety

Investigations into the fire extinguishing capabilities of bromo-compounds, such as 1-bromo-1-propane, demonstrate the potential of brominated substances in enhancing the effectiveness of fire suppression systems. These studies are critical for developing safer and more efficient firefighting methods (Zou et al., 2001).

Catalysis

The use of bromo compounds in catalysis is illustrated by research on the alkylation of isobutane with 2-butene in ionic liquid media. Such studies are vital for the chemical industry, especially in refining and petrochemical processes, by offering insights into catalytic efficiency and selectivity (Yoo et al., 2004).

Green Chemistry

The application of bromo compounds in green chemistry is underscored by their role in the synthesis of bio-based solvents, which are critical for reducing reliance on toxic and non-renewable resources (Jin et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

1-Bromo-2-methoxy-3-methylbutane is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis . The primary targets of this compound are typically other organic molecules, where it can participate in various reactions to form new compounds .

Mode of Action

The compound operates through a mechanism known as the E2 elimination mechanism . In this process, a base attacks a β-h

Eigenschaften

IUPAC Name |

1-bromo-2-methoxy-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-5(2)6(4-7)8-3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSGWYCRXCOZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)